Clofibride
Overview
Description
Clofibride is a fibrate, a class of compounds primarily used to lower lipid levels in the blood. It is a prodrug, meaning it is metabolized in the body to produce the active compound, clofibric acid . This compound is used to treat hyperlipidemia, a condition characterized by elevated levels of lipids in the blood, which can lead to cardiovascular diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
Clofibride is synthesized through the esterification of 2-(4-chlorophenoxy)-2-methylpropanoic acid with 3-(dimethylcarbamoyl)propyl alcohol . The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Clofibride undergoes several types of chemical reactions, including:
Hydrolysis: In the body, this compound is hydrolyzed to produce clofibric acid.
Oxidation: This compound can undergo oxidation reactions, particularly in the liver, where it is metabolized.
Common Reagents and Conditions
Hydrolysis: This reaction typically occurs in aqueous conditions, often catalyzed by enzymes in the body.
Oxidation: Enzymatic oxidation in the liver involves cytochrome P450 enzymes.
Major Products Formed
Scientific Research Applications
Clofibride has several applications in scientific research:
Mechanism of Action
Clofibride exerts its effects by increasing the activity of extrahepatic lipoprotein lipase, an enzyme that breaks down lipoproteins . This leads to the conversion of very low-density lipoproteins (VLDL) to low-density lipoproteins (LDL) and high-density lipoproteins (HDL), thereby reducing the levels of triglycerides and cholesterol in the blood . The molecular targets include peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Clofibrate: Another fibrate that is also a prodrug of clofibric acid.
Gemfibrozil: A fibrate used to lower lipid levels, similar in function to clofibride.
Fenofibrate: Another fibrate that activates PPARα and is used to treat hyperlipidemia.
Uniqueness of this compound
This compound is unique in its specific ester structure, which allows it to be hydrolyzed into clofibric acid in the body . This prodrug approach can enhance the bioavailability and efficacy of the active compound .
Properties
IUPAC Name |
[4-(dimethylamino)-4-oxobutyl] 2-(4-chlorophenoxy)-2-methylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4/c1-16(2,22-13-9-7-12(17)8-10-13)15(20)21-11-5-6-14(19)18(3)4/h7-10H,5-6,11H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXQGFLBVUNUQIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCC(=O)N(C)C)OC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022841 | |
Record name | Clofibride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26717-47-5 | |
Record name | Clofibride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26717-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Clofibride [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026717475 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Clofibride | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13849 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Clofibride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Clofibride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOFIBRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S9SLS3L93 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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